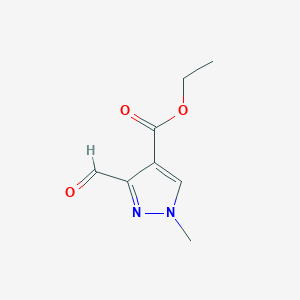

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate

Descripción

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a formyl group at position 3, a methyl group at position 1, and an ethyl ester at position 2. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The formyl (–CHO) and ester (–COOEt) groups in this compound enhance its reactivity, making it a versatile intermediate for synthesizing derivatives via condensation, nucleophilic addition, or cross-coupling reactions .

Propiedades

IUPAC Name |

ethyl 3-formyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHFNNFLPCZKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction typically requires mild heating and can be catalyzed by acids or bases to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of palladium-catalyzed coupling reactions has also been explored for the efficient production of pyrazole derivatives .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives:

- Potassium permanganate (KMnO₄) oxidation converts the aldehyde group (-CHO) to a carboxylic acid (-COOH) under aqueous-pyridine conditions. For example, oxidation of 3-formylpyrazole derivatives produces 3-carboxypyrazole-4-carboxylates .

- Subsequent esterification of the carboxylic acid with ethanol in acidic media yields ethyl esters, as demonstrated in analogous pyrazole systems .

Table 1: Oxidation Pathways

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate | KMnO₄ (H₂O-pyridine) | Ethyl 3-carboxy-1-methyl-1H-pyrazole-4-carboxylate | 85–92% |

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

With Active Methylene Compounds

Reaction with malonic acid in ethanol under basic conditions (e.g., NaOH) produces α,β-unsaturated acids via Knoevenagel condensation :Table 2: Condensation with Malonic Acid

| Conditions | Product | Application | Reference |

|---|---|---|---|

| Ethanol, NaOH, reflux | 3-(3-Formyl-1-methyl-1H-pyrazol-4-yl)propenoic acid | Precursor for antihypertensive agents |

With Amines and Hydrazines

- Hydrazine hydrate forms hydrazones, which cyclize to pyridazinones or oxadiazoles under acidic or basic conditions .

- Reaction with hydroxylamine yields oxime derivatives, useful in coordination chemistry .

Cyclization Reactions

The aldehyde and ester groups enable cyclization into fused heterocycles:

Formation of Pyridazinones

Reaction with methylhydrazine in DMF produces pyrazolo[3,4-d]pyridazin-7-ones, as shown in analogous systems :Table 3: Cyclization Products

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methylhydrazine | DMF, 80°C | 3-Methylpyrazolo[3,4-d]pyridazin-7-one | 78% |

Friedel-Crafts Hydroxyalkylation

The aldehyde group undergoes electrophilic substitution with electron-rich arenes (e.g., resorcinol) in the presence of Lewis acids (e.g., AlCl₃), forming hydroxyalkylated adducts .

Reduction Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Agents

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate has shown promise as a precursor in the synthesis of antifungal agents. Research indicates that derivatives of pyrazole compounds exhibit significant antifungal activities against various phytopathogenic fungi. For instance, novel amides derived from this compound have been synthesized and tested, demonstrating enhanced antifungal efficacy compared to traditional agents like boscalid .

Structure-Activity Relationships

Studies have utilized structure-activity relationship (SAR) methodologies to optimize the antifungal properties of pyrazole derivatives. The carbonyl functionality in this compound allows for modifications that enhance biological activity, making it a valuable scaffold for drug development .

Agricultural Applications

Pesticide Intermediates

The compound serves as an intermediate in the synthesis of various pesticides. Its derivatives can be transformed into sulfonamides, which are widely used in agricultural practices to protect crops from fungal diseases . The synthesis processes have been optimized for industrial scalability, ensuring higher yields and lower environmental impact .

Fungicide Production

this compound is also involved in producing fungicides that are crucial for crop protection. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of this compound in agriculture .

Material Science

Building Blocks for Organic Synthesis

This pyrazole derivative acts as a bifunctional building block in organic synthesis. It can be utilized to create complex molecular frameworks through various organic transformations, making it essential in developing new materials with specific properties .

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Enhanced activity against phytopathogenic fungi |

| Agricultural Chemistry | Pesticide intermediates | Used to synthesize effective fungicides |

| Material Science | Organic synthesis building blocks | Facilitates the creation of complex molecular structures |

Case Study 1: Antifungal Activity

A study published in Molecules detailed the synthesis of novel pyrazole derivatives from this compound and their evaluation against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited antifungal activity significantly higher than existing commercial fungicides .

Case Study 2: Pesticide Synthesis

Research focused on optimizing the synthesis process for producing pyrazole-based pesticides demonstrated a simplified method using ethoxy methylene ethyl cyanoacetate and methyl hydrazine. This method not only increased product yield but also reduced waste emissions, making it more environmentally friendly .

Mecanismo De Acción

The mechanism of action of Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The functional group arrangement in pyrazole derivatives significantly influences their chemical behavior. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : The electron-withdrawing formyl group increases electrophilicity at position 3, facilitating nucleophilic attacks. In contrast, azido groups (e.g., in ) enable cycloaddition reactions (e.g., Huisgen click chemistry) .

- Steric Hindrance: Bulky substituents like 3-cyanobenzyl () or 3-methoxyphenyl () reduce reaction rates at adjacent positions but improve thermal stability.

- Hydrogen Bonding : Triazole derivatives () exhibit stronger intermolecular H-bonding (N–H···O) compared to pyrazoles due to additional nitrogen atoms, influencing crystal packing and solubility .

Spectroscopic and Crystallographic Insights

- NMR Shifts : The formyl proton in the target compound is expected near δ 9.8–10.2 ppm (¹H NMR), similar to triazole analogues (δ 10.1 ppm in ) . Ester carbonyls resonate at δ 160–165 ppm (¹³C NMR), consistent across derivatives .

- IR Stretches : Formyl C=O stretches appear at ~1680–1700 cm⁻¹, while azido groups () show intense peaks at ~2100–2150 cm⁻¹ .

- Crystal Packing : Triazole derivatives () form layered structures via N–H···O bonds, whereas pyrazoles with methyl groups (e.g., target compound) may adopt compact packing due to weaker C–H···O interactions .

Actividad Biológica

Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl ester and a formyl group, which enhances its reactivity and biological potential. The molecular formula is C₇H₈N₂O₃, and its CAS number is 40995-39-9. The unique arrangement of functional groups contributes to its versatility as a building block in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structural motifs possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies showed that it can inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This compound demonstrated significant inhibition of COX enzymes in preliminary assays, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly affect its binding affinity to biological targets. For instance, compounds with electron-withdrawing groups at specific positions have shown enhanced inhibitory activities against enzymes involved in disease pathways .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of ethyl acetoacetate with hydrazine hydrate.

- Formylation : The introduction of the formyl group can be done using formic acid or Vilsmeier-Haack reagents under controlled conditions.

- Purification : The product is purified through recrystallization or chromatography to yield a high-purity compound suitable for biological testing.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Q & A

Q. What are the common synthetic routes for Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via formylation of a pyrazole precursor. A validated method involves reacting 1-methyl-3-ethyl-pyrazole-4-carboxylate with formic acid and a catalyst (e.g., POCl₃ or Vilsmeier-Haack reagent) under controlled temperatures (60–80°C). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or acetic acid), and reaction time. Continuous flow reactors can enhance scalability and purity in industrial settings .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., formyl proton resonance at δ 9.8–10.2 ppm) .

- IR Spectroscopy : To identify functional groups (C=O stretch at ~1700 cm⁻¹ for ester and formyl groups) .

- Mass Spectrometry (ESI-MS) : For molecular ion validation and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound during laboratory synthesis?

Use inert atmospheres (N₂/Ar) to prevent undesired oxidation. Automated systems minimize human error in scaling reactions, while personal protective equipment (gloves, goggles) and fume hoods are essential. Post-synthesis, purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate by-products .

Q. How is the purity of this compound assessed post-synthesis?

Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and GC-MS to quantify purity. Melting point analysis and elemental analysis (C, H, N) further validate structural integrity .

Q. What solvents and catalysts are optimal for the formylation step in synthesizing this compound?

Polar aprotic solvents (DMF, DMSO) enhance reactivity, while Lewis acids (e.g., POCl₃) or Vilsmeier-Haack reagents facilitate formyl group introduction. Catalytic amounts of H₂SO₄ or TsOH can accelerate reaction rates .

Advanced Research Questions

Q. How can computational tools like SHELX or Mercury assist in the crystallographic analysis of this compound?

- SHELX : Refine single-crystal X-ray diffraction data to resolve bond lengths, angles, and torsional strain. SHELXL is particularly effective for high-resolution data and twinned crystals .

- Mercury : Visualize molecular packing, hydrogen-bonding networks, and void spaces. Use its "Packing Similarity" tool to compare structural motifs with related pyrazole derivatives .

Q. What strategies can mitigate data contradictions when comparing bioactivity across structurally similar pyrazole derivatives?

Control variables such as:

- Substituent effects : Compare formyl vs. hydroxymethyl or carboxy groups at position 4 .

- Assay conditions : Standardize cell lines, solvent concentrations (DMSO < 0.1%), and incubation times.

- Statistical validation : Apply multivariate analysis to isolate structural contributors to bioactivity .

Q. How does the formyl group's position influence the compound's reactivity and interactions with biological targets?

The formyl group at position 3 enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation with lysine residues in enzymes). Its orientation also affects π-π stacking with aromatic residues in target proteins, as observed in molecular docking studies of analogous compounds .

Q. What methodologies optimize the scalability of synthesizing this compound while maintaining purity?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., ester hydrolysis) .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Automated crystallization : Control cooling rates to minimize polymorph formation .

Q. What role does hydrogen bonding play in the molecular packing of this compound, and how is it analyzed?

The formyl and ester groups participate in C=O···H-N/C interactions, stabilizing crystal lattices. Graph set analysis (via Mercury) categorizes hydrogen-bonding patterns (e.g., R₂²(8) motifs), while Hirshfeld surfaces quantify interaction contributions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Substituent variation : Replace the methyl group at position 1 with bulkier alkyl/aryl groups to modulate lipophilicity .

- Bioisosteric replacement : Substitute the formyl group with a nitro or cyano moiety to alter electronic effects.

- In silico modeling : Use molecular dynamics simulations to predict binding affinities for kinase targets .

Q. What are the challenges in resolving crystallographic disorder in pyrazole derivatives, and how are they addressed?

Disorder often arises from flexible substituents (e.g., ethyl ester groups). Apply SHELXL's PART instructions to refine partial occupancy or use twin refinement (TWIN/BASF commands) for overlapping lattices. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.